sodium;2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate sodium;2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate BRL 37344 is a selective agonist of β3-adrenergic receptors with Ki values of 0.43, 9.17, and 37.9 µM for β3, β2, and β1, respectively. β3-Adrenoceptors are expressed in adipose tissue as well as endothelial and myocardial tissues. This compound has been used to explore the role of these receptors in the regulation of thermogenesis and lipolysis and to modulate cardiac function in models of cardiovascular disease. It has also been used in rodents to study the role that β3-adrenergic receptors play in regulating anxiety-like behaviors.

Brand Name: Vulcanchem
CAS No.: 127299-93-8
VCID: VC21163599
InChI: InChI=1S/C19H22ClNO4.Na/c1-13(21-11-18(22)15-3-2-4-16(20)10-15)9-14-5-7-17(8-6-14)25-12-19(23)24;/h2-8,10,13,18,21-22H,9,11-12H2,1H3,(H,23,24);/q;+1/p-1/t13-,18+;/m1./s1
SMILES: CC(CC1=CC=C(C=C1)OCC(=O)[O-])NCC(C2=CC(=CC=C2)Cl)O.[Na+]
Molecular Formula: C19H21ClNNaO4
Molecular Weight: 385.8 g/mol

sodium;2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate

CAS No.: 127299-93-8

Cat. No.: VC21163599

Molecular Formula: C19H21ClNNaO4

Molecular Weight: 385.8 g/mol

* For research use only. Not for human or veterinary use.

sodium;2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate - 127299-93-8

Specification

Description BRL 37344 is a selective agonist of β3-adrenergic receptors with Ki values of 0.43, 9.17, and 37.9 µM for β3, β2, and β1, respectively. β3-Adrenoceptors are expressed in adipose tissue as well as endothelial and myocardial tissues. This compound has been used to explore the role of these receptors in the regulation of thermogenesis and lipolysis and to modulate cardiac function in models of cardiovascular disease. It has also been used in rodents to study the role that β3-adrenergic receptors play in regulating anxiety-like behaviors.

CAS No. 127299-93-8
Molecular Formula C19H21ClNNaO4
Molecular Weight 385.8 g/mol
IUPAC Name sodium;2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate
Standard InChI InChI=1S/C19H22ClNO4.Na/c1-13(21-11-18(22)15-3-2-4-16(20)10-15)9-14-5-7-17(8-6-14)25-12-19(23)24;/h2-8,10,13,18,21-22H,9,11-12H2,1H3,(H,23,24);/q;+1/p-1/t13-,18+;/m1./s1
Standard InChI Key SNJIJYKMYQRHRC-WJKBNZMCSA-M
Isomeric SMILES C[C@H](CC1=CC=C(C=C1)OCC(=O)[O-])NC[C@@H](C2=CC(=CC=C2)Cl)O.[Na+]
SMILES CC(CC1=CC=C(C=C1)OCC(=O)[O-])NCC(C2=CC(=CC=C2)Cl)O.[Na+]
Canonical SMILES CC(CC1=CC=C(C=C1)OCC(=O)[O-])NCC(C2=CC(=CC=C2)Cl)O.[Na+]
Appearance Assay:≥98%A crystalline solid

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator